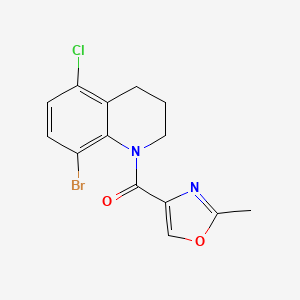
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is a complex organic compound that features a quinoline and oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted quinolines and oxazoles, which undergo a series of reactions such as halogenation, cyclization, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency and yield of the synthesis process. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of significant interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-imidazol-4-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-17-12(7-20-8)14(19)18-6-2-3-9-11(16)5-4-10(15)13(9)18/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZVXEWKCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCCC3=C(C=CC(=C32)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976141.png)
![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)
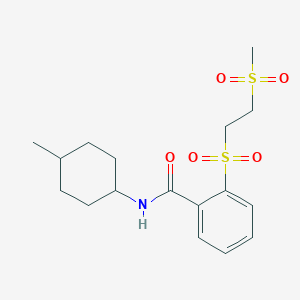
![2-tert-butyl-N-[6-(dimethylamino)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6976170.png)
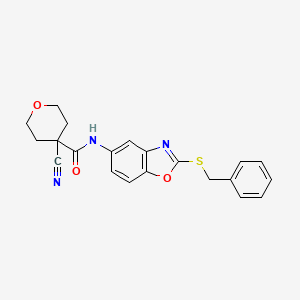
![N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B6976184.png)
![tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate](/img/structure/B6976189.png)
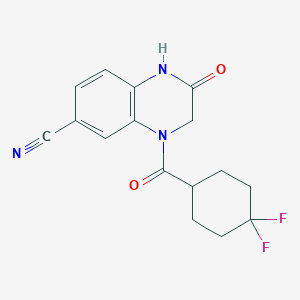
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile](/img/structure/B6976200.png)
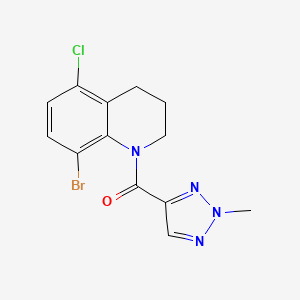
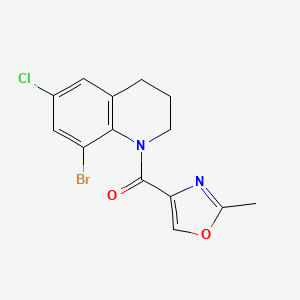
![4-Bromo-2-[[(5,5-dimethyloxolan-3-yl)amino]methyl]phenol](/img/structure/B6976233.png)
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6976246.png)
